molecular formula C8H10N4O B168029 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1854-45-1

1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B168029
CAS No.: 1854-45-1
M. Wt: 178.19 g/mol
InChI Key: PWRQTCBFHZYALI-UHFFFAOYSA-N
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Description

1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of substituted enamines with triethyl orthoformate and ammonium acetate under ZnCl2 catalysis . Another approach includes the annulation of amidines with saturated ketones under Cu-catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 6-position and amino group at the 4-position contribute to its unique reactivity and potential as a lead compound in drug discovery.

Properties

IUPAC Name

1-(4-amino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(13)12-2-6-7(3-12)10-4-11-8(6)9/h4H,2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRQTCBFHZYALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939965
Record name 1-(4-Imino-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854-45-1
Record name 1854-45-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Imino-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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